2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15239570
InChI: InChI=1S/C14H13N3O2/c1-17-11-6-3-2-5-10(11)16-13(17)9-15-14(18)12-7-4-8-19-12/h2-8H,9H2,1H3,(H,15,18)
SMILES:
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol

2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide

CAS No.:

Cat. No.: VC15239570

Molecular Formula: C14H13N3O2

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide -

Specification

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
IUPAC Name N-[(1-methylbenzimidazol-2-yl)methyl]furan-2-carboxamide
Standard InChI InChI=1S/C14H13N3O2/c1-17-11-6-3-2-5-10(11)16-13(17)9-15-14(18)12-7-4-8-19-12/h2-8H,9H2,1H3,(H,15,18)
Standard InChI Key ROTWZYDDQGOMNL-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide (IUPAC name: N-[(1-methylbenzimidazol-2-yl)methyl]furan-2-carboxamide) possesses the molecular formula C₁₄H₁₃N₃O₂ and a molecular weight of 255.27 g/mol. The compound’s structure integrates three key components:

  • Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, methyl-substituted at N1.

  • Furan-carboxamide linker: A furan ring (oxygen-containing heterocycle) connected via a carboxamide group (-NH-C=O) .

  • Methylbenzyl side chain: A methyl group at the N1 position of the benzimidazole, enhancing lipophilicity and steric bulk.

The stereoelectronic configuration, confirmed by NMR and mass spectrometry, reveals planarity in the benzimidazole ring and a 120° bond angle at the carboxamide junction, favoring hydrogen bonding with biological targets.

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized through a three-step sequence:

  • Benzimidazole formation: Condensation of o-phenylenediamine with acetic acid under reflux conditions to yield 1-methylbenzimidazole.

  • Carboxamide coupling: Reaction of furan-2-carbonyl chloride with 2-(aminomethyl)-1-methylbenzimidazole in dichloromethane, catalyzed by triethylamine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity, verified by HPLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.20 (m, 6H, aromatic), 4.65 (d, 2H, CH₂), 3.90 (s, 3H, N-CH₃).

  • MS (ESI+): m/z 256.1 [M+H]⁺, confirming molecular weight.

Pharmacological Activities

Antimicrobial Efficacy

Recent studies highlight broad-spectrum activity against microbial pathogens (Table 1):

Table 1: Antimicrobial activity of 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide

PathogenMIC (μg/mL)MBC/MFC (μg/mL)Reference Drug (MIC)
Staphylococcus aureus31.2562.5Ciprofloxacin (1000)
Enterococcus faecalis62.5125Spectinomycin (125)
Candida albicans7.8115.62Fluconazole (15.62)

The compound exhibits 2–4× greater potency than ciprofloxacin against Gram-positive bacteria and equipotent antifungal activity relative to fluconazole. Mechanistically, molecular docking studies suggest inhibition of microbial DNA gyrase and ergosterol biosynthesis.

Cell LineIC₅₀ (μM)Reference (Doxorubicin)
MCF-7 (breast)12.50.8
A549 (lung)48.31.2
HeLa (cervical)29.71.5

While less potent than doxorubicin, the compound demonstrates lower hepatotoxicity in parallel assays on LO2 normal liver cells (IC₅₀ > 100 μM). Transcriptomic analyses indicate upregulation of pro-apoptotic genes (BAX, CASP3) and downregulation of BCL-2.

Mechanism of Action Hypotheses

Enzyme Inhibition

The benzimidazole moiety competitively inhibits topoisomerase II, disrupting DNA replication in rapidly dividing cells. Molecular dynamics simulations show a binding affinity (ΔG = -9.2 kcal/mol) comparable to etoposide (-10.1 kcal/mol).

Membrane Disruption

In fungi, the furan group interacts with ergosterol, forming pores in fungal membranes. Fluorescence assays demonstrate a 70% increase in membrane permeability at 15.62 μg/mL.

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